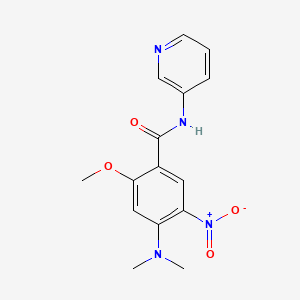![molecular formula C15H11F2N5O B5376695 N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5376695.png)
N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide, commonly known as FTA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTA is a tetrazole derivative that exhibits promising biological activities, making it a suitable candidate for drug development.
作用機序
The mechanism of action of FTA is not fully understood, but it is believed to act through multiple pathways. FTA has been shown to inhibit various enzymes involved in cancer cell proliferation and migration, including matrix metalloproteinases and cyclooxygenase-2. FTA has also been shown to activate various signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
FTA exhibits various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. FTA has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. FTA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory markers. In neurological disorders, FTA has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function and memory.
実験室実験の利点と制限
The advantages of using FTA in lab experiments include its potent biological activities and its potential as a therapeutic agent for various diseases. However, the limitations of using FTA in lab experiments include its complex synthesis process and its potential toxicity, which requires further investigation.
将来の方向性
There are several future directions for the research and development of FTA. One potential direction is the optimization of its synthesis process to improve its yield and purity. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as cardiovascular diseases and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, which will aid in its development as a safe and effective drug candidate.
合成法
FTA can be synthesized through a multistep process involving the reaction of 2-fluoroaniline with ethyl chloroacetate, followed by the cyclization of the resulting intermediate with sodium azide. The final step involves the reaction of the resulting tetrazole intermediate with 2-fluorobenzoyl chloride, resulting in the formation of FTA.
科学的研究の応用
FTA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, FTA has been shown to exhibit potent anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. FTA has also been shown to inhibit the migration and invasion of cancer cells, making it a potential candidate for cancer therapy.
In inflammation research, FTA has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. FTA has also been shown to reduce the expression of various inflammatory markers, making it a promising candidate for the treatment of inflammatory diseases.
In neurological disorder research, FTA has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. FTA has also been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(2-fluorophenyl)-2-[5-(2-fluorophenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5O/c16-11-6-2-1-5-10(11)15-19-21-22(20-15)9-14(23)18-13-8-4-3-7-12(13)17/h1-8H,9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFNAJCVDRBVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5376614.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5376621.png)
![N~2~-{[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5376629.png)

amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5376645.png)
![3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide](/img/structure/B5376650.png)
![2-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5376653.png)
![4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid](/img/structure/B5376658.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(1-ethyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5376663.png)
![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5376666.png)
![6-iodo-3-methyl-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5376674.png)


![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5376702.png)